((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid

Description

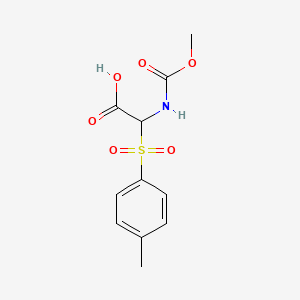

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid is a sulphonamide derivative characterized by a central acetic acid backbone substituted with a methoxycarbonylamino group and a 4-methylphenylsulphonyl moiety. This compound belongs to a broader class of sulphonamides, which are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

Properties

CAS No. |

41141-95-1 |

|---|---|

Molecular Formula |

C11H13NO6S |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

2-(methoxycarbonylamino)-2-(4-methylphenyl)sulfonylacetic acid |

InChI |

InChI=1S/C11H13NO6S/c1-7-3-5-8(6-4-7)19(16,17)9(10(13)14)12-11(15)18-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14) |

InChI Key |

AFHMCCYRILDPQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid typically involves the sulfonylation of an amino acid or amino acid derivative with a 4-methylphenylsulfonyl chloride (commonly p-toluenesulfonyl chloride) followed by esterification or protection steps to introduce the methoxycarbonyl group.

Preparation Methods

Sulfonylation of Amino Acid Derivatives

A widely used approach is the reaction of p-toluenesulfonyl chloride with amino acid derivatives under alkaline conditions to form sulfonamide intermediates. For example, the reaction of p-toluenesulfonyl chloride with amino acids or their esters in aqueous or mixed solvent systems in the presence of a base such as sodium carbonate or sodium bicarbonate leads to the formation of sulfonylated amino acid derivatives.

Typical Reaction Conditions:

- Reagents: p-Toluenesulfonyl chloride (4-methylphenylsulfonyl chloride), amino acid or amino acid ester

- Solvent: Aqueous sodium carbonate solution (1 M) or other alkaline media

- Temperature: Ambient to mild heating (room temperature to 40°C)

- Reaction Time: 1–4 hours with stirring

- pH Control: Reaction monitored by pH changes due to HCl formation; final pH adjusted to acidic (2–3) to precipitate product

Example:

Esterification and Carbamate Formation

The methoxycarbonyl group attached to the amino nitrogen can be introduced by carbamate formation or esterification reactions. Commonly, methyl chloroformate or dimethyl carbonate is used to convert the amino group into a methoxycarbonylamino moiety.

Procedure:

- The sulfonylated amino acid intermediate is treated with methyl chloroformate or equivalent reagent in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of methyl chloroformate, forming the carbamate (methoxycarbonylamino) derivative.

- The product is purified by recrystallization or chromatography.

Experimental Data and Characterization

Reaction Monitoring and Purification

- Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent system includes methanol, water, and acetone in 60:20:20 ratio.

- pH Measurement: Reaction completion indicated by pH change due to HCl formation.

- Recrystallization: Methanol or methanol-water mixtures commonly used to purify the final product.

- Drying: Over anhydrous magnesium sulfate to remove residual moisture.

Spectroscopic Data

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonylation | p-Toluenesulfonyl chloride, Na2CO3 (1 M), aqueous, RT | Sulfonylated amino acid intermediate |

| 2 | Acidification and Precipitation | HCl (2 M), pH 2–3 | Precipitation of sulfonylated product |

| 3 | Carbamate Formation | Methyl chloroformate, base (e.g., Et3N), anhydrous solvent | Methoxycarbonylamino derivative |

| 4 | Purification | Recrystallization from methanol or methanol-water | Pure this compound |

Research Findings and Notes

- The alkaline environment during sulfonylation facilitates removal of hydrogen chloride and drives the reaction forward.

- Final acidification is critical to isolate the sulfonylated product as a solid.

- Carbamate formation is sensitive to moisture and requires anhydrous conditions for high yield.

- Spectroscopic data confirm the successful introduction of methoxycarbonyl and sulfonyl groups.

- The compound’s purity and structure are typically confirmed by IR, NMR, elemental analysis, and sometimes X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Research has indicated that compounds similar to ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid exhibit antimicrobial properties. These compounds can be utilized in developing new antimicrobial agents that target resistant bacterial strains. The sulfonamide group in the compound is particularly noted for its effectiveness against a range of pathogens, making it a candidate for further investigation in antibiotic development .

1.2 Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that derivatives of similar compounds can inhibit pro-inflammatory cytokines, indicating that this compound may also possess these properties .

1.3 Drug Delivery Systems

Due to its chemical structure, this compound can be explored for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, particularly in cancer therapy where localized treatment is essential .

Cosmetic Applications

2.1 Skin Care Formulations

The compound is being investigated for its potential use in cosmetic formulations, particularly in skin care products. Its moisturizing properties can enhance the efficacy of topical applications, providing hydration while also delivering active ingredients effectively .

2.2 Anti-aging Products

With its potential anti-inflammatory and antioxidant properties, this compound could be incorporated into anti-aging products. Research into similar compounds has shown promising results in reducing the appearance of fine lines and improving skin elasticity .

Polymer Science Applications

3.1 Polymerization Processes

The compound can serve as a building block for synthesizing novel polymers with specific properties tailored for various applications, including coatings and adhesives. Its functional groups allow for modifications that can lead to enhanced thermal stability and mechanical strength in polymeric materials .

3.2 Nanoparticle Formulations

Incorporating this compound into nanoparticle formulations could improve the delivery of active ingredients in both pharmaceutical and cosmetic applications. The nanoparticles can encapsulate the compound, providing controlled release and improved stability against environmental factors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the antimicrobial effects of sulfonamide derivatives | Demonstrated effectiveness against various bacterial strains |

| Anti-inflammatory Research | Investigated the anti-inflammatory properties of related compounds | Showed inhibition of pro-inflammatory cytokines |

| Cosmetic Formulation Trials | Developed skin care products using the compound | Found improvements in skin hydration and texture |

Mechanism of Action

The mechanism of action of [(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit sulfonamide-sensitive enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The methoxycarbonyl group in the target compound may reduce crystallinity compared to carbamoyl analogues (e.g., 4d–4f in ), which exhibit higher melting points (163–188°C).

Antimicrobial Activity

- For example, 2-{[(4-methylphenyl)sulphonyl]amino}-3-sulphanylpropanoic acid (compound 3 in ) showed moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

- Analogues with Improved Activity: Acetylated derivatives (e.g., compound d in ) demonstrated enhanced antimicrobial potency due to increased lipophilicity from the acyl group. Chlorinated variants (e.g., 2-{[(4-chlorophenyl)sulphonyl]amino}acetic acid) displayed higher activity, attributed to electron-withdrawing effects enhancing target binding .

Antioxidant Activity

Physicochemical Properties and Drug-Likeness

Molecular Flexibility and Bioavailability

- The target compound’s rotatable bond count (~5–6) and polar surface area (~90–100 Ų) align with Veber’s rules for oral bioavailability (rotatable bonds ≤10; PSA ≤140 Ų) .

- Comparative Analysis: 2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid: Higher molecular weight (243.3 g/mol) and PSA (~110 Ų) may reduce permeability compared to the target compound. N-p-Tosylglycine: Simpler structure (PSA: ~85 Ų) exhibits better intestinal absorption, suggesting the methoxycarbonyl group in the target compound could balance solubility and permeability .

Molecular Docking and Target Engagement

- Docking studies on analogues reveal that the 4-methylphenylsulphonyl group interacts with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), while the methoxycarbonylamino group forms hydrogen bonds with catalytic residues .

- Compound g (a close analogue) exhibited superior binding affinity (-11.19 kcal/mol) against S. aureus compared to penicillin (-10.89 kcal/mol) .

Biological Activity

Overview

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid, with the molecular formula CHNOS, is a compound of significant interest in both organic synthesis and biological research. Its unique structural features, including a methoxycarbonyl group, an amino group, and a sulfonyl group, suggest potential applications in medicinal chemistry, particularly concerning its biological activity.

The compound is typically synthesized through multi-step reactions involving reagents such as 4-methylbenzenesulfonyl chloride and glycine methyl ester hydrochloride in the presence of bases like triethylamine. This synthetic route allows for the formation of various derivatives that may exhibit differing biological activities.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antimicrobial Activity : The compound has been studied for its ability to inhibit sulfonamide-sensitive enzymes, which could lead to antimicrobial effects. This mechanism is crucial for developing new antibiotics or enhancing existing ones against resistant strains.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The interaction with specific enzymes involved in inflammation could provide therapeutic benefits.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may be exploited in drug design to target diseases associated with enzyme dysregulation.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets. For instance, it may inhibit enzymes involved in bacterial folate synthesis, thereby exhibiting antimicrobial properties. Additionally, its structural components allow it to engage in hydrogen bonding and hydrophobic interactions with target biomolecules, influencing their activity.

Comparative Analysis

A comparative analysis with similar compounds provides insights into the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| ((Methoxycarbonyl)amino)((4-chlorophenyl)sulphonyl)acetic acid | Cl instead of CH | Similar antimicrobial properties |

| ((Methoxycarbonyl)amino)((4-nitrophenyl)sulphonyl)acetic acid | NO instead of CH | Enhanced anti-inflammatory effects |

| ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)propionic acid | Propionic acid moiety | Varying enzyme inhibition profiles |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological methods to assess minimum inhibitory concentrations (MICs), revealing promising results for future drug development.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Q & A

Q. What are the optimized synthetic routes for ((methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sequential coupling of the 4-methylphenylsulphonyl and methoxycarbonylamino groups to the acetic acid backbone.

- Step 1: React 4-methylbenzenesulfonyl chloride with glycine derivatives (e.g., ethyl glycinate) under basic conditions (e.g., NaOH in dichloromethane) to form the sulphonamide intermediate .

- Step 2: Introduce the methoxycarbonyl group using methyl chloroformate in the presence of a base like triethylamine.

- Optimization: Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C) to minimize side reactions. Purify intermediates via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to improve yields (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer: A multi-technique approach ensures structural validation and purity:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of key groups (e.g., sulphonyl at δ 125–130 ppm for sulfone carbons, methoxycarbonyl at δ 3.7–3.9 ppm for methyl protons) .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 342) and purity (>95%) .

- FT-IR: Peaks at 1720 cm⁻¹ (C=O of acetic acid) and 1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer: Stability studies should evaluate:

- pH Sensitivity: Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC. Sulphonyl groups are generally stable in neutral conditions but may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability: Use thermogravimetric analysis (TGA) or accelerated aging (40–60°C for 1–4 weeks). Degradation products (e.g., free acetic acid) are identified via LC-MS .

- Light Sensitivity: Expose to UV (254 nm) and visible light; protect with amber vials if photodegradation is observed .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s bioactivity, such as antimicrobial or enzyme-inhibitory potential?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulphonamide group may disrupt folate biosynthesis, with MIC values compared to sulfamethoxazole .

- Enzyme Inhibition: Test against target enzymes (e.g., carbonic anhydrase) via spectrophotometric assays. Pre-incubate the compound with the enzyme and measure activity loss. IC₅₀ values are calculated using nonlinear regression .

- Antioxidant Activity: Employ DPPH radical scavenging assays. A 1 mM solution in DMSO is mixed with DPPH; absorbance at 517 nm is monitored. Compare to ascorbic acid controls .

Q. How can computational methods like molecular docking or QSAR models enhance understanding of its mechanism?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzyme active sites (e.g., dihydrofolate reductase). The sulphonyl group often forms hydrogen bonds with Arg/Lys residues, while the methoxycarbonyl enhances lipophilic interactions .

- QSAR Modeling: Derive descriptors (e.g., logP, polar surface area) from software like MOE. Correlate with bioactivity data to predict modifications (e.g., adding electron-withdrawing groups to improve potency) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents) affecting activity .

- Assay Standardization: Repeat assays under controlled conditions (e.g., fixed pH, temperature). For microbial studies, confirm inoculum size and growth phase .

- Orthogonal Assays: Validate findings with alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Q. What methodologies mitigate solubility challenges in in vitro and in vivo studies?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) for in vitro studies. For in vivo, prepare suspensions in 0.5% methylcellulose .

- Prodrug Derivatization: Convert the acetic acid to an ester (e.g., ethyl ester) to enhance lipophilicity. Hydrolyze enzymatically post-administration .

- Nanoformulation: Encapsulate in liposomes (phosphatidylcholine/cholesterol) to improve aqueous dispersibility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.